Acetone cyanohydrin
Description
Significance in Chemical Synthesis and Industrial Processes
The foremost industrial application of acetone (B3395972) cyanohydrin is its role as a precursor in the production of methyl methacrylate (B99206) (MMA). wikipedia.orgnih.govtaylorandfrancis.com MMA is the monomer used to manufacture polymethyl methacrylate (PMMA), a transparent thermoplastic widely known by trade names such as Plexiglas and acrylic. wikipedia.orgtaylorandfrancis.com The synthesis process typically involves treating acetone cyanohydrin with sulfuric acid to form methacrylamide (B166291) sulfate (B86663), which is then esterified with methanol (B129727) to produce methyl methacrylate. wikipedia.orgchemcess.com This route, known as the this compound (ACH) process, remains one of the most common and economically significant methods for MMA production worldwide. mmachemicals.complaschina.com.cnintratec.us
Beyond MMA, this compound is also a key intermediate in the synthesis of methacrylic acid (MAA). wikipedia.orgatamankimya.com The process is similar, involving the hydrolysis of the methacrylamide sulfate intermediate. wikipedia.orgchemcess.com Methacrylic acid and its various esters are used in the production of polymers, coatings, and adhesives. niir.orgwikipedia.org
This compound also functions as a versatile reagent in organic synthesis, primarily as a safer substitute for the highly volatile and toxic hydrogen cyanide. wikipedia.org This application is evident in several key reactions:
Transhydrocyanation : In this equilibrium process, an equivalent of HCN is transferred from this compound to another molecule, such as an aldehyde, to form a different cyanohydrin, with acetone as a byproduct. wikipedia.org
Mitsunobu Reaction : It serves as a source of the cyanide nucleophile in the Mitsunobu reaction, allowing for the conversion of alcohols to the corresponding nitriles. sigmaaldrich.comtcichemicals.com
Strecker Amino Acid Synthesis : this compound can be used as the cyanide source in the Strecker reaction, a method for synthesizing α-amino acids. tcichemicals.com
Other Syntheses : It is used to create other important chemical compounds, including insecticides, pharmaceuticals, flavoring agents, and azo-initiators like azobisisobutyronitrile. nih.govpersistencemarketresearch.combiolar.lvhcc-cyanides.com It also serves as a complexing agent in processes like metal separation. persistencemarketresearch.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-Hydroxy-2-methylpropanenitrile | wikipedia.org |
| Chemical Formula | C₄H₇NO | wikipedia.org |
| Molar Mass | 85.106 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless liquid | wikipedia.org |
| Density | 0.932 g/mL at 25 °C | wikipedia.orgsigmaaldrich.com |
| Melting Point | -19 °C | wikipedia.orgsigmaaldrich.com |
| Boiling Point | 95 °C (decomposes) | wikipedia.org |
| Solubility in Water | Miscible | nih.gov |
Historical Trajectory of this compound Research
The study of cyanohydrins dates back to the 19th century. In 1837, Wöhler and Liebig described the enzyme-catalyzed decomposition of a cyanohydrin. rsc.org The reverse reaction, the enantioselective synthesis of a cyanohydrin (mandelonitrile) from benzaldehyde (B42025) and HCN, was first performed by Rosenthaler in 1908, marking a milestone in catalysis. rsc.org
The specific use of this compound gained prominence in the early 20th century. Its trajectory is closely linked to the rise of the plastics industry. The first commercial production of methyl methacrylate monomer began in 1933 in Germany, utilizing the this compound route. chemcess.com This process involved converting the cyanohydrin to an intermediate, ethyl α-hydroxyisobutyrate, followed by dehydration. chemcess.com A significant development occurred in 1934 when Imperial Chemical Industries (ICI) patented an alternative method that transformed this compound into methacrylamide sulfate using concentrated sulfuric acid, which could then be esterified to form MMA. chemcess.com This acid-catalyzed route became a foundational technology in the chemical industry and continues to be a major industrial method for producing methacrylates. wikipedia.orgintratec.us Over the decades, research has continued to refine the process, focusing on improving yields and efficiency. google.comgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(2,6)3-5/h6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFMGBPGAXYFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO, Array | |
| Record name | ACETONE CYANOHYDRIN, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2278 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025427 | |
| Record name | 2-Hydroxy-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetone cyanohydrin, stabilized appears as a colorless liquid. Flash point 165 °F. Lethal by inhalation and highly toxic or lethal by skin absorption. Density 7.8 lb / gal (less dense than water). Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless liquid with a faint odor of bitter almond. (Note: Forms cyanide in the body.) [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint odor of bitter almond. [Note: Forms cyanide in the body.] | |
| Record name | ACETONE CYANOHYDRIN, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2278 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propanenitrile, 2-hydroxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetone cyanohydrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/164 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetone cyanohydrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0005.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
180 °F at 23 mmHg (EPA, 1998), 95 °C, BP: 82 °C at 23 mm Hg, 203 °F | |
| Record name | ACETONE CYANOHYDRIN, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2278 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetone Cyanohydrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetone cyanohydrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0005.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
165 °F (EPA, 1998), 165 °F, 165 °F (74 °C) (closed cup), 74 °C c.c. | |
| Record name | ACETONE CYANOHYDRIN, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2278 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetone cyanohydrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/164 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetone cyanohydrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0005.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Freely soluble in usual organic solvents; insoluble in petroleum ether and carbon disulfide., Very soluble in water, ethanol and ethyl ether; soluble in acetone, benzene and chloroform, Miscible with water, Solubility in water: freely soluble, but decomposes in water, Miscible | |
| Record name | ACETONE CYANOHYDRIN, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2278 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetone Cyanohydrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetone cyanohydrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0005.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.9267 at 77 °F (EPA, 1998) - Less dense than water; will float, Specific gravity: 0.9267 at 25 °C/4 °C, Relative density (water = 1): 0.93, (77 °F): 0.93 | |
| Record name | ACETONE CYANOHYDRIN, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2278 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetone cyanohydrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0005.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.93 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.96 (Air = 1), Relative vapor density (air = 1): 2.93 | |
| Record name | ACETONE CYANOHYDRIN, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2278 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.8 mmHg at 68 °F (EPA, 1998), 1.1 [mmHg], Vapor pressure = 0.8 mm Hg at 20 °C, 1.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.0, 0.8 mmHg | |
| Record name | ACETONE CYANOHYDRIN, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2278 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetone cyanohydrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/164 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetone cyanohydrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0005.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid | |
CAS No. |
75-86-5 | |
| Record name | ACETONE CYANOHYDRIN, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2278 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetone cyanohydrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetone cyanohydrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetone Cyanohydrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetone cyanohydrin | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/acetone-cyanohydrin-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Propanenitrile, 2-hydroxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxy-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-2-methylpropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO1YOV1KFI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Lactonitrile, 2-methyl- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/OD8D8678.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-2.2 °F (EPA, 1998), -19 °C, -4 °F | |
| Record name | ACETONE CYANOHYDRIN, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2278 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetone Cyanohydrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETONE CYANOHYDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetone cyanohydrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0005.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis Methodologies and Production Routes of Acetone Cyanohydrin
Traditional Synthetic Approaches
The conventional methods for synthesizing acetone (B3395972) cyanohydrin have been in practice for decades and form the bedrock of its industrial production.
Cyanohydrin Formation via Nucleophilic Addition of Hydrogen Cyanide to Carbonyl Compounds
The primary and most direct route to acetone cyanohydrin is the nucleophilic addition of hydrogen cyanide (HCN) to acetone. procurementresource.comwikipedia.org This reaction is typically catalyzed by a base, such as potassium carbonate, potassium hydroxide (B78521), or sodium hydroxide, which generates the cyanide anion (CN⁻). procurementresource.comorgsyn.org The nucleophilic cyanide ion then attacks the electrophilic carbonyl carbon of the acetone molecule. wikipedia.org This is followed by protonation of the resulting alkoxide intermediate by a molecule of HCN, which also regenerates the cyanide catalyst. wikipedia.org
The reaction is reversible, and the equilibrium favors the formation of the cyanohydrin at lower temperatures. google.com Industrially, this process is often carried out continuously by feeding liquid hydrogen cyanide, acetone, and a basic catalyst into a reactor. google.comgoogle.com The crude product is then stabilized, typically with an acid like sulfuric acid, to prevent decomposition back to the starting materials. google.comgoogle.com
| Parameter | Typical Conditions | Significance |
|---|---|---|
| Reactants | Acetone, Hydrogen Cyanide | Fundamental building blocks for the cyanohydrin molecule. procurementresource.com |
| Catalyst | Basic substances (e.g., NaOH, KOH, K₂CO₃) | Generates the nucleophilic cyanide ion, accelerating the reaction. procurementresource.comorgsyn.org |
| Temperature | Low temperatures (e.g., 10-20°C) | Favors the forward reaction and minimizes decomposition. google.comgoogle.com |
| pH | Slightly basic during reaction, then acidified for stabilization | Controls the reaction rate and product stability. google.comgoogle.com |
Alternative Chemical Routes Utilizing Cyanide Salts
In laboratory settings and for specific applications, this compound can be prepared using cyanide salts, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in conjunction with an acid. orgsyn.orgwikipedia.org In this method, the cyanide salt reacts with an acid, like sulfuric acid, to generate hydrogen cyanide in situ. orgsyn.orgprepchem.com This generated HCN then reacts with acetone as described in the previous section.
Another variation involves the reaction of the sodium bisulfite addition product of acetone with a cyanide salt. orgsyn.org This method, however, tends to produce a less pure form of this compound. orgsyn.orgwikipedia.org While these routes can be advantageous in avoiding the direct handling of highly toxic and volatile liquid hydrogen cyanide, they often result in lower yields and may require more extensive purification steps. google.com
Advanced and Sustainable Synthesis Technologies
In response to growing environmental concerns and the inherent hazards of traditional methods, significant efforts have been directed towards developing more advanced and sustainable technologies for this compound production.
Continuous Flow Chemistry and Microreactor Systems for this compound Production
Continuous flow chemistry and microreactor systems have emerged as a promising technology for the synthesis of this compound, offering enhanced safety and efficiency. procurementresource.comresearchgate.net These systems allow for the reaction to be carried out in a continuous manner within small, well-defined channels. researchgate.netacs.org This provides several advantages, including:
Improved Safety: The small reaction volumes within the microreactor minimize the amount of hazardous material present at any given time. researchgate.netacs.org
Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, which is crucial for controlling the exothermic cyanohydrin formation reaction. researchgate.net
Precise Control: Flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity. researchgate.netacs.org
Facilitated Scale-up: Scaling up production is often simpler and more predictable with continuous flow systems compared to traditional batch reactors. researchgate.net
Research has demonstrated the successful synthesis of this compound with high yields in microreactor setups, highlighting the potential for this technology in both laboratory and industrial settings. researchgate.net
| Advantage | Description |
|---|---|
| Enhanced Safety | Small reaction volumes reduce the risk associated with handling toxic and reactive materials. researchgate.netacs.org |
| Improved Heat and Mass Transfer | Efficient mixing and temperature control lead to better reaction performance. researchgate.net |
| Higher Yields and Selectivity | Precise control over reaction conditions optimizes product formation. researchgate.net |
| Simplified Scale-Up | Production can be increased by operating the system for longer periods or by using multiple reactors in parallel. researchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize its environmental impact. marketresearchintellect.com Key areas of focus include:
Use of Safer Reagents: this compound itself is being explored as a safer, solid-state source of cyanide for other chemical reactions, reducing the need to handle HCN directly. numberanalytics.comorganic-chemistry.org
Catalyst Development: Research is ongoing to develop more efficient and recyclable catalysts that can operate under milder conditions. marketresearchintellect.com This includes the use of biocatalysts, such as enzymes, which can offer high selectivity and operate in aqueous environments. researchgate.net
Solvent Selection: The use of greener solvents, such as water or ionic liquids, is being investigated to replace traditional organic solvents. rsc.orgresearchgate.net Some studies have even explored solvent-free reaction conditions. marketresearchintellect.com
Waste Reduction: By optimizing reaction conditions and developing more selective catalysts, the formation of byproducts and waste can be significantly reduced. marketresearchintellect.com
Optimization of Reaction Conditions and Catalyst Systems in Industrial Production
The industrial production of this compound is a highly optimized process. google.com Continuous efforts are made to improve efficiency and reduce costs. Key areas of optimization include:
Catalyst Systems: While traditional basic catalysts are effective, research continues into more robust and efficient catalyst systems. This includes exploring different types of catalysts and optimizing their concentration and delivery to the reaction mixture. google.com
Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, pH, and reactant ratios is crucial for maximizing yield and minimizing energy consumption. google.comnih.govgoogle.com For instance, maintaining a reactor temperature between 0°C and 50°C and a pH of at least 7.0 are typical industrial parameters. google.com
Process Integration: In many cases, this compound production is integrated with downstream processes, such as the production of methyl methacrylate (B99206). google.comecoinvent.org This allows for the efficient use of resources and the recycling of byproducts. For example, unreacted acetone and hydrogen cyanide can be recovered and recycled back into the reactor. google.comgoogle.com
Reaction Mechanisms and Synthetic Transformations Involving Acetone Cyanohydrin
Role as a Hydrogen Cyanide Surrogate in Organic Reactions
Acetone (B3395972) cyanohydrin is frequently used as a safer and more manageable substitute for hydrogen cyanide in a variety of organic reactions. wikipedia.orghmdb.ca It can easily release hydrogen cyanide, making it a convenient source for cyanation reactions. wikipedia.orghmdb.ca This property is particularly valuable in processes like the synthesis of α-amino acids through the Strecker reaction and the production of other cyanohydrins. tcichemicals.comlibretexts.org The transfer of a hydrogen cyanide equivalent from acetone cyanohydrin to another molecule, known as transhydrocyanation, is an equilibrium process often initiated by a base. wikipedia.orghmdb.ca This method avoids the direct handling of volatile and highly toxic HCN gas. oup.com For instance, this compound can be used to produce lithium cyanide by reacting it with lithium hydride. wikipedia.orghmdb.ca
Nucleophilic Cyanation Reactions
This compound is a popular source of the cyanide anion for several nucleophilic cyanation reactions. enamine.net
The formation of cyanohydrins from aldehydes and ketones is a fundamental reaction in organic synthesis. chemistrysteps.com this compound serves as an effective cyanide source in a process called transhydrocyanation, where it transfers a cyanide group to other carbonyl compounds. wikipedia.orghmdb.caoup.com This reaction is typically initiated by a base and can be driven to completion by using a superior hydrogen cyanide acceptor, such as an aldehyde. wikipedia.org The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.orgyoutube.com
Research has shown that various catalysts can facilitate this transformation. For example, lanthanoid(III) alkoxides have been identified as highly efficient catalysts for the rapid transhydrocyanation from this compound to a range of aldehydes and ketones, yielding the corresponding cyanohydrins. oup.com Similarly, titanium alkoxides and aluminum alkyls have been demonstrated to mediate the transfer of the cyano group from this compound to aldehydes, with diisobutylaluminum hydride being particularly effective, even in catalytic amounts. oup.com
| Catalyst System | Substrate | Key Findings | Reference |
|---|---|---|---|
| Lanthanoid(III) Alkoxides (e.g., Yb(Oi-Pr)3) | Aldehydes and Ketones | Rapid and efficient transhydrocyanation, even with catalytic amounts (1 mol%). | oup.com |
| Titanium(IV) isopropoxide | Aldehydes | Effective in mediating cyano group transfer, typically requiring equimolar amounts. | oup.com |
| Diisobutylaluminum hydride | Aldehydes | Very fast reaction, successful even with catalytic amounts (10 mol%). | oup.com |
| Basic anion-exchange resin | Aldehydes | Catalyzes the formation of racemic cyanohydrins. | lookchem.com |
The Strecker reaction is a classic method for synthesizing α-amino acids. tcichemicals.comacs.org This multicomponent reaction involves the reaction of a carbonyl compound, an amine, and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid. researchgate.netresearchgate.net this compound is a commonly used and convenient cyanide source in this reaction, offering a safer alternative to hydrogen cyanide. tcichemicals.comresearchgate.netprocurementresource.com
The reaction can be performed under various conditions, including catalyst-free in water, which provides a simple and efficient protocol. researchgate.netresearchgate.net This method is effective for a range of aliphatic and aromatic aldehydes, as well as cyclic ketones, in combination with primary and secondary amines. researchgate.net Chiral phase-transfer catalysts have also been employed in conjunction with this compound to achieve enantioselective Strecker reactions, leading to the formation of chiral α-amino nitriles from α-amido sulfones. nih.gov
This compound can also be utilized as a cyanating agent in nucleophilic substitution reactions with aliphatic halogenated alkanes. sioc-journal.cnsioc-journal.cn This provides a method for introducing a cyano functional group, which is a valuable transformation in organic synthesis. sioc-journal.cn Studies have shown that a series of cyano compounds can be synthesized by reacting this compound with various haloalkanes (where the halogen is chlorine, bromine, or iodine). sioc-journal.cnsioc-journal.cn The reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), in the presence of a base like lithium hydroxide (B78521) monohydrate, yielding the desired nitriles in good to excellent yields. sioc-journal.cnsioc-journal.cn This approach avoids the use of highly toxic metal cyanides or expensive reagents that require harsh conditions. sioc-journal.cn
| Substrate (Halogenated Alkane) | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| R-X (X = Cl, Br, I) | LiOH·H₂O, THF/DMI (3:1), 50°C | 70-99 | sioc-journal.cnsioc-journal.cn |
This compound is a source of cyanide for conjugate addition (Michael addition) reactions to α,β-unsaturated carbonyl compounds. libretexts.org This reaction leads to the formation of β-cyano ketones. rsc.org The addition of hydrogen cyanide to these substrates can result in both 1,2- and 1,4-addition products. organicreactions.org However, under basic conditions, the 1,4-adduct is typically the major product due to the reversibility of the 1,2-addition. organicreactions.org
Organocatalytic systems have been developed for the asymmetric conjugate addition of cyanide from this compound. nih.gov For instance, a cupreidinium salt has been used as a phase-transfer catalyst for this purpose. nih.gov Additionally, samarium(III) isopropoxide has been shown to catalyze the diastereoselective conjugate addition of cyanide from this compound to α,β-unsaturated oxazolidinones. researchgate.net
Cyano Substitution Reactions with Halogenated Alkanes
Advanced Catalytic Systems
The utility of this compound in organic synthesis has been significantly expanded through the development of advanced catalytic systems. These catalysts not only improve reaction efficiency but also enable new types of transformations.
For instance, copper-catalyzed hydrocyanation of α-aryl diazoacetates using this compound as the HCN source is significantly accelerated by the addition of trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.orgacs.org The TMSCN is believed to generate free cyanide ions in situ, which participate in the catalytic cycle. organic-chemistry.org
In the realm of enantioselective synthesis, chiral phase-transfer catalysts have been successfully employed for the Strecker reaction using this compound. nih.govacs.org These catalysts facilitate the enantioselective formation of α-amino nitriles. nih.govacs.org Furthermore, cooperative catalysis involving a Lewis acid, an onium salt, and a Brønsted base has been explored for the asymmetric Strecker reaction of N-phosphinoyl aldimines with this compound. scilit.com
Nickel catalysis has enabled a novel "cyano-borrowing reaction" where the C-CN bond of a cyanohydrin is cleaved, followed by an aldol (B89426) condensation and conjugate addition to form β-cyano ketones. rsc.org This process is highly atom- and step-economical. rsc.org Another innovative application is the use of a highly oxidizing acridinium (B8443388) photoredox catalyst for the cyanation of alkoxy arenes with this compound, which is selective for carbon-oxygen bond functionalization. nsf.gov
Copper-Catalyzed Hydrocyanation Applications
Copper-catalyzed reactions employing this compound as a cyanide source have proven effective for various transformations. A notable application is the hydrocyanation of α-aryl diazoesters. organic-chemistry.orgacs.orgresearchgate.netnih.gov In these reactions, this compound serves as a hydrogen cyanide (HCN) surrogate. organic-chemistry.orgacs.org The efficiency of this process is significantly enhanced by the addition of a co-catalyst, such as trimethylsilyl cyanide (TMSCN), which is believed to generate free cyanide ions in situ. organic-chemistry.orgacs.org
The reaction typically proceeds under mild conditions, for instance, at room temperature in a solvent like dichloromethane, using a copper salt like Cu(CH₃CN)₄PF₆ as the catalyst. organic-chemistry.org This methodology provides good yields of α-aryl cyanoacetates and demonstrates tolerance for a range of aryl substituents with varied steric and electronic properties. organic-chemistry.org It has also been applied to the direct cyanation of terminal alkynes, providing a pathway to 3-arylpropiolonitriles under mild conditions using air as an oxidant. rsc.org
Table 1: Copper-Catalyzed Hydrocyanation of α-Aryl Diazoesters using this compound
| Catalyst | Co-catalyst | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Cu(CH₃CN)₄PF₆ | TMSCN | α-Aryl Diazoesters | α-Aryl Cyanoacetates | High | organic-chemistry.org |
| CuOTf-toluene | TEMP | Terminal Alkynes | Alkynyl Cyanides | Moderate to Good | rsc.org |
Nickel-Catalyzed Transformations
Nickel catalysis has expanded the scope of reactions involving this compound, particularly in hydrocyanation and other carbon-carbon bond-forming reactions. ua.esresearchgate.net Nickel catalysts, often generated in situ from precursors like NiCl₂·6H₂O with a phosphine (B1218219) ligand and a reducing agent like zinc powder, can effectively catalyze the hydrocyanation of various alkenes. researchgate.net These reactions have been applied to styrenes, heterocyclic alkenes, and aliphatic alkenes, converting them to the corresponding nitriles in excellent yields. researchgate.net
A significant development in this area is the "cyano-borrowing" reaction, where a nickel catalyst facilitates the direct conversion of cyanohydrins and aldehydes or ketones into β-cyano ketones. rsc.orgresearchgate.netrsc.org This process involves the cleavage of the C-CN bond of the cyanohydrin, followed by an aldol condensation and subsequent conjugate addition of the cyanide to an α,β-unsaturated ketone intermediate. rsc.orgresearchgate.net This atom- and step-economical method avoids the direct use of toxic HCN. rsc.orgrsc.org
Nickel-catalyzed hydrocyanation has also been applied to more complex systems like 1,3-diynes and allenes. researchgate.netacs.org For instance, the hydrocyanation of 1-aryl-4-silyl-1,3-diynes can be controlled to produce different enynyl nitrile regioisomers by selecting appropriate bisphosphine or phosphine-phosphite ligands. acs.org
Table 2: Nickel-Catalyzed Reactions with this compound
| Catalyst System | Substrates | Product | Key Feature | Reference |
|---|---|---|---|---|
| NiCl₂·6H₂O / dppp (B1165662) / Zn | Styrenes, Alkenes | Nitriles | Hydrocyanation | researchgate.net |
| NiCl₂ / n-BuPAd₂ / LiOH | Cyanohydrins + Aldehydes/Ketones | β-Cyano Ketones | Cyano-borrowing reaction | rsc.orgrsc.org |
| Ni(cod)₂ / Ligand | 1-Aryl-4-silyl-1,3-diynes | Enynyl Nitriles | Regiodivergent synthesis | acs.org |
Enantioselective Cyanohydrin Synthesis via Biocatalysis (Hydroxynitrile Lyases)
Hydroxynitrile lyases (HNLs), also known as oxynitrilases, are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones, producing chiral cyanohydrins. rsc.orgftb.com.hr These biocatalysts are highly effective for producing enantiomerically pure cyanohydrins, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. rsc.orgtaylorandfrancis.com this compound can be used as a cyanide source in these reactions, where the HNL facilitates a transcyanation process. rsc.orgekb.eg
HNLs from various plant sources, such as almonds (Prunus amygdalus), can be used to prepare either the (R)- or (S)-enantiomer of the desired cyanohydrin. rsc.orgekb.eg The reaction is often performed in a biphasic system or with immobilized enzymes to improve stability and facilitate catalyst recycling. rsc.orgtudelft.nl For example, optically active (R)-2-hydroxy-2-(naphthalen-1-yl)ethanenitrile has been synthesized from 1-naphthaldehyde (B104281) using this compound as the transcyanating agent in the presence of (R)-HNL from almonds. ekb.eg While HNLs are highly effective for many substrates, the synthesis of cyanohydrins from some ketones can be challenging due to unfavorable reaction equilibria. tudelft.nl
Catalyst-Free Cyanation Protocols
This compound can also serve as a cyanide source in catalyst-free cyanation reactions, offering a simpler and often milder alternative to metal-catalyzed processes. sioc-journal.cn One prominent example is the catalyst-free Strecker reaction in water for the synthesis of α-aminonitriles. researchgate.net This one-pot, three-component reaction involves an aldehyde or ketone, an amine, and this compound. researchgate.net The high solubility of this compound in water allows the reaction to proceed efficiently at room temperature without the need for a catalyst. researchgate.net
Another catalyst-free application is the cyano substitution reaction of aliphatic haloalkanes. sioc-journal.cn In a mixed solvent system of tetrahydrofuran (THF) and 1,3-dimethylimidazolinone (DMI) with a base like LiOH·H₂O, this compound can react with haloalkanes to produce the corresponding nitriles in high yields. sioc-journal.cn This method provides a less toxic and more economical alternative to using sodium cyanide or other expensive cyanide reagents that often require harsh conditions. sioc-journal.cn
Formation of Key Organic Intermediates and Derivatives
This compound is a cornerstone intermediate in the chemical industry, primarily for the production of a major commodity polymer, and also serves as a precursor for various fine chemicals.
Precursor to Methyl Methacrylate (B99206) (MMA) and its Polymers
The most significant industrial application of this compound is as a precursor to methyl methacrylate (MMA), the monomer used to produce polymethyl methacrylate (PMMA), a transparent thermoplastic commonly known as acrylic or Plexiglas. taylorandfrancis.comnih.govmarketresearchintellect.comgloballcadataaccess.org The conventional and widely used route to MMA is the this compound (ACH) process. acs.org
In this process, acetone and hydrogen cyanide react to form this compound. The this compound is then treated with sulfuric acid and subsequently with methanol (B129727) to yield methyl methacrylate and ammonium (B1175870) bisulfate as a byproduct. globallcadataaccess.orgacs.org While this process is well-established, the generation of the ammonium bisulfate byproduct presents challenges, as its disposal or recycling can be costly. acs.org Nevertheless, the ACH process remains a dominant method for MMA production globally. marketresearchintellect.comacs.org
Synthesis of α-Aryl Cyanoesters and β-Cyano Alcohols
This compound is instrumental in the synthesis of α-aryl cyanoesters and their derivatives, β-cyano alcohols. As detailed in the copper-catalyzed hydrocyanation of α-aryl diazoesters, this compound provides the cyanide moiety to form α-aryl cyanoacetates, a class of α-aryl cyanoesters. organic-chemistry.orgacs.org
These α-aryl cyanoesters are valuable synthetic intermediates that can be further transformed. Specifically, they can be selectively reduced to afford β-cyano alcohols. organic-chemistry.orgamazonaws.com For example, the reduction can be achieved using reagents like magnesium borohydride (B1222165) (Mg(BH₄)₂). amazonaws.com β-Cyano alcohols are important building blocks in organic synthesis, serving as precursors to various other functionalized molecules. organic-chemistry.org The synthesis of β-hydroxy nitriles (a class of β-cyano alcohols) can also be achieved by the ring-opening of epoxides with a lithium cyanide-acetone complex, which is prepared from this compound and methyllithium. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Hydrogen cyanide |
| Methyl methacrylate (MMA) |
| Polymethyl methacrylate (PMMA) |
| α-Aryl diazoesters |
| Trimethylsilyl cyanide (TMSCN) |
| Dichloromethane |
| Cu(CH₃CN)₄PF₆ |
| α-Aryl cyanoacetates |
| 3-Arylpropiolonitriles |
| CuOTf-toluene |
| Tetramethylpiperidine (TEMP) |
| Alkynyl cyanides |
| Cu(OAc)₂ |
| NiCl₂·6H₂O |
| 1,3-bis(diphenylphosphino)propane (dppp) |
| Zinc |
| Styrenes |
| Nitriles |
| β-Cyano ketones |
| n-BuPAd₂ |
| LiOH |
| Dioxane |
| 1-Aryl-4-silyl-1,3-diynes |
| Enynyl nitriles |
| Ni(cod)₂ |
| 1,6-Enynes |
| Ni[P(OPh₃)]₄ |
| (R)-2-hydroxy-2-(naphthalen-1-yl)ethanenitrile |
| 1-Naphthaldehyde |
| α-Aminonitriles |
| Tetrahydrofuran (THF) |
| 1,3-dimethylimidazolinone (DMI) |
| LiOH·H₂O |
| Haloalkanes |
| Sulfuric acid |
| Methanol |
| Ammonium bisulfate |
| β-Cyano alcohols |
| Magnesium borohydride |
| β-Hydroxy nitriles |
| Methyllithium |
| Acetone |
| Ammonia (B1221849) |
| Benzoyl cyanide |
| Carbon monoxide |
| Ethylene |
| Formaldehyde |
| Methyl propionate |
| Methane |
| Phenylacetic acid |
| Dicyclohexylcarbodiimide (DCC) |
| 4-dimethylaminopyridine (DMAP) |
| (-)-Menthol |
| Toluene |
| Heptane |
| Chloroform |
| Acetonitrile |
| Dimethoxyethane |
| Chlorobenzene |
| 1,2-methylenedioxybenzene |
| p-Anisaldehyde |
| Ethyl acetate |
| NH₄Cl |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| 2-Butanone |
| Benzaldehyde (B42025) |
| Mandelonitrile |
| (R)-Mandelic acid |
| (R)-2-Chloromandelic acid |
| Clopidogrel |
| Cyanoimidazole |
| Cyanoborates |
| Cyanoformates |
| Benzophenone |
| Trifluoroethanol (TFE) |
| Hexafluoroisopropanol (HFIP) |
| Noradrenaline |
| Letrozole |
| 2-Acetamidomalonate |
| Pyrazole |
| Pyrans |
| 2,3-dihydro-1H-pyrroles |
| D- and L-(2-cyano-2-hydroxy/acetoxy)mannosides |
| D- and L-mannosylacetaldehydes |
| 3-Phenoxybenzaldehyde |
| Semicarbazide |
| Aniline |
| Butanal |
| Acetophenone |
| Chalcone |
| Epiandrosterone |
| Benzaldehyde cyanohydrin |
| Potassium cyanide |
| Sodium cyanide |
Applications in Chiral Compound Synthesis
This compound is a key reagent in the synthesis of chiral compounds, particularly optically active cyanohydrins. These chiral cyanohydrins are valuable intermediates in the production of a wide range of important chemicals, including α-hydroxy carboxylic acids. google.comekb.eg The primary method for this application is through a process known as transcyanation, where this compound serves as the cyanide donor to a prochiral aldehyde or ketone. This reaction is often catalyzed by enzymes, which allows for high enantioselectivity.
The enzymatic synthesis of enantiopure cyanohydrins involves the addition of a nucleophilic cyanide, released in situ from this compound, to a carbonyl compound. rsc.org This method is considered a significant advancement over using hazardous hydrogen cyanide (HCN) directly. researchgate.net Hydroxynitrile lyases (HNLs), particularly (R)-oxynitrilases, are highly effective catalysts for these transformations, yielding products with high optical purity. ekb.egrsc.org
Research has demonstrated the successful use of (R)-oxynitrilase from sources like almonds (Prunus amygdalus) and apple seeds for this purpose. ekb.egnih.gov For instance, the hydrocyanation of 1-naphthaldehyde using this compound as the transcyanating agent in the presence of powdered defatted almond meal yields the (R)-enantiomer of the corresponding cyanohydrin with high purity. ekb.eg Similarly, optically active 2-trimethylsilyl-2-hydroxyl-ethylcyanide has been synthesized via the enzymatic enantioselective transcyanation of acetyltrimethylsilane (B79254) with this compound, achieving over 99% substrate conversion and over 99% enantiomeric excess. nih.gov The use of HNLs makes the synthesis of both (R)- and (S)-enantiomers of desired cyanohydrins a reliable and established technique in organic synthesis. rsc.org
Table 1: Enzymatic Synthesis of Chiral Cyanohydrins using this compound
| Catalyst | Substrate | Product | Enantiomeric Excess (ee) / Yield |
| (R)-oxynitrilase (from apple seed meal) | Acetyltrimethylsilane | (R)-2-trimethylsilyl-2-hydroxyl-ethylcyanide | >99% ee; >99% conversion nih.gov |
| (R)-hydroxynitrile lyase (from almonds) | 1-Naphthaldehyde | (R)-2-hydroxy-2-(naphthalen-1-yl)ethanenitrile | 93% yield ekb.eg |
| cyclo((S)-phenylalanyl-(S)-histidyl) | Aromatic and Aliphatic Aldehydes | Aldehyde Cyanohydrins | Up to 63% optical yield researchgate.net |
Formation of Aryl Cyanides
This compound has emerged as a valuable reagent for the synthesis of aryl cyanides through the cyanation of aryl halides. This application is significant as it provides a less toxic and safer alternative to traditional cyanating agents like potassium cyanide (KCN) and sodium cyanide (NaCN). numberanalytics.comchinesechemsoc.orggoogle.com The development of methods using this compound aligns with the principles of green chemistry by reducing the risks associated with handling highly toxic cyanide salts. numberanalytics.com
The transition-metal-catalyzed cyanation of aryl halides is a common route for this transformation. Palladium and nickel catalysts are frequently employed to facilitate the reaction. numberanalytics.comgoogle.com While traditional metal cyanide salts can easily transfer the cyano group, they often lead to catalyst deactivation by forming inactive species with multiple cyanide ligands. google.com Using an organic cyanide source like this compound can circumvent this issue, although specific reaction conditions, such as slow addition of the reagent, may be required. chinesechemsoc.org
Recent advancements have focused on making these reactions more efficient and practical. For example, a dual photoredox-nickel catalysis strategy allows for the cyanation of aryl and alkenyl halides at room temperature, avoiding the need for air-sensitive ligands or hypertoxic reagents. chinesechemsoc.org Other research has explored ruthenium-catalyzed oxidative cyanation of tertiary amines using this compound as the cyanating agent, highlighting its versatility. d-nb.info Furthermore, methods have been developed for the cyanation of alkyl halides using this compound with a lithium hydroxide catalyst, achieving high yields under mild conditions without the need for precious metal catalysts. google.comsioc-journal.cn
Table 2: Cyanation of Halides using this compound
| Catalyst System | Substrate Type | Key Features |
| Palladium or Nickel complexes | Aryl Halides | Serves as a cyanide-free alternative to toxic metal cyanides. numberanalytics.comgoogle.com |
| Photoredox-Nickel dual catalysis | Aryl and Alkenyl Halides | Reaction proceeds at room temperature; avoids hypertoxic reagents and excess metal waste. chinesechemsoc.org |
| RuCl₃ | Tertiary Amines | Oxidative cyanation using a non-toxic and inexpensive cyanide source. d-nb.info |
| Lithium Hydroxide (LiOH) | Alkyl Halides | Mild, metal-free conditions with high yields (95%+). google.comsioc-journal.cn |
Formylation Reagent for Aromatic Compounds
This compound serves as a convenient and easy-to-handle formylation reagent for aromatic compounds. researchgate.netuj.ac.za This process provides an alternative to classical formylation methods like the Gattermann-Koch reaction, which often require hazardous materials such as carbon monoxide and hydrogen chloride under high pressure. google.com
The formylation of arenes using this compound is typically carried out in the presence of a Lewis acid, such as aluminum chloride (AlCl₃). google.comuj.ac.za The reaction involves the introduction of a formyl group (-CHO) onto the aromatic ring, yielding aromatic aldehydes. These products are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. researchgate.net For instance, anisole (B1667542) can be formylated with this compound and aluminum chloride to produce a mixture of methoxybenzaldehyde isomers. uj.ac.za
While the reaction is effective for many aromatic compounds, its success can be dependent on the substrate's reactivity. The process has been shown to work for various arenes, but substrates like phenol (B47542) and pyrrole (B145914) may show low reactivity or yield only trace amounts of the desired aldehyde product. uj.ac.za To overcome some of the challenges associated with traditional and this compound-based batch processes, such as thermal instability and hazardous chemical use, continuous flow chemistry approaches have been developed. researchgate.net These methods allow for better control over reaction conditions, enhancing safety and scalability for the Vilsmeier-Haack formylation, a related process for which this compound has also been reported as a formylation reagent. researchgate.net
Table 3: Formylation of Aromatic Compounds with this compound
| Aromatic Substrate | Catalyst/Conditions | Product(s) |
| Anisole | AlCl₃, 20°C, 24h | p-Methoxybenzaldehyde and o-Methoxybenzaldehyde uj.ac.za |
| Various Arenes | Aluminum Chloride | Aromatic Aldehydes google.comresearchgate.net |
| Electron-Rich Arenes | Vilsmeier-Haack conditions (Flow Chemistry) | Formylated Aromatic Compounds researchgate.net |
Toxicological Research on Acetone Cyanohydrin
Mechanisms of Toxicity and Cyanide Release
In Vitro and In Vivo Decomposition to Hydrogen Cyanide and Acetone (B3395972)
Acetone cyanohydrin's toxicity is intrinsically linked to its decomposition into acetone and hydrogen cyanide (HCN). researchgate.netoup.com This breakdown occurs both in biological systems (in vivo) and in laboratory settings (in vitro). umweltbundesamt.denih.gov The release of HCN is the primary mechanism of its toxic action. researchgate.netnih.gov
Upon exposure to moisture, such as in the air or within the body, this compound readily dissociates. researchgate.netnih.gov This process is not necessarily dependent on enzymatic activity. nih.gov Studies have shown that once absorbed, this compound behaves similarly to its molar equivalent of free cyanide. umweltbundesamt.denih.gov For instance, the intraperitoneal lethal dose (LD50) in mice for this compound is comparable to that of sodium cyanide when considering the equivalent amount of cyanide ion. nih.gov This spontaneous in vivo release of its cyanide component means that unlike some other nitriles, this compound does not require metabolic activation by the liver to exert its acute toxicity. nih.gov
In in vitro studies, the decomposition is also well-documented. This compound in aqueous solutions will fully decompose. nih.gov The rate of this decomposition is influenced by factors such as pH. nih.govoecd.org
Inhibition of Mitochondrial Cytochrome c Oxidase and Cellular Hypoxia
The toxicity of this compound is primarily due to the cyanide it releases. umweltbundesamt.deresearchgate.net Cyanide exerts its toxic effects by inhibiting mitochondrial cytochrome c oxidase, a critical enzyme in the electron transport chain responsible for cellular respiration. umweltbundesamt.denih.govscielo.br This enzyme, also known as cytochrome aa3, is the terminal oxidase in the aerobic metabolism of animals, plants, and other organisms. nih.gov
By binding to the ferric iron (Fe³⁺) within cytochrome c oxidase, cyanide blocks the transfer of electrons to oxygen. nih.govt3db.ca This inhibition halts the electron transport chain, preventing the cell from utilizing oxygen to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. scielo.brt3db.ca The resulting cessation of aerobic metabolism leads to cellular hypoxia, a state of oxygen deprivation at the cellular level, and ultimately cellular destruction. umweltbundesamt.denih.govepa.gov Tissues with high oxygen demand, such as the central nervous system and the heart, are particularly vulnerable to this effect. t3db.ca The signs and symptoms of acute cyanide poisoning, which mirror those of this compound exposure, are a direct reflection of this cellular hypoxia. scbt.com
Role of pH in Decomposition and Cyanide Ion Release
The stability of this compound and the rate at which it releases cyanide are significantly influenced by pH. nih.govscbt.com The decomposition process is accelerated in the presence of water and is catalyzed by alkaline conditions. oup.comscbt.com
In aqueous solutions, the half-life of this compound for decomposition is pH-dependent. nih.govoecd.org For example, in a 0.1% solution, the half-life was calculated to be:
57 minutes at pH 4.9
28 minutes at pH 6.3
8 minutes at pH 6.8 nih.govoecd.org
At a neutral pH of 7.0 and a temperature of 26°C, a half-life of 9 minutes has been calculated. nih.gov At a physiological pH of 7.4, there can be a spontaneous release of the cyanide ion. scbt.com Conversely, slightly acidic conditions (pH 4-5) are known to stabilize the compound. nih.gov This pH-dependent decomposition is a critical factor in both industrial handling and its toxicological profile, as contact with moisture or alkaline environments, such as perspiration, can facilitate the release of hydrogen cyanide. scbt.com
Interactive Data Table: Effect of pH on this compound Decomposition Half-life
| pH | Half-life (minutes) |
| 4.9 | 57 |
| 6.3 | 28 |
| 6.8 | 8 |
| 7.0 | 9 |
Metabolic Pathways and Biological Disposition
Once this compound enters the body, it primarily decomposes into acetone and hydrogen cyanide. researchgate.netnih.gov The subsequent metabolic fate involves the pathways of these two individual compounds.
The released cyanide is rapidly absorbed and distributed throughout the body. t3db.ca A primary detoxification pathway for cyanide is its conversion to the less toxic thiocyanate (B1210189). scbt.com This reaction is catalyzed by enzymes such as rhodanese. scbt.com The resulting thiocyanate is then excreted in the urine. scbt.com
The acetone produced from the decomposition is oxidized in the liver by the enzyme cytochrome P450 2E1 to acetol. epa.gov Acetol can then enter pathways for gluconeogenesis (the synthesis of glucose) or be further metabolized. epa.govasm.org One route involves its oxidation to methylglyoxal (B44143) in the liver, while another involves its reduction to L-1,2-propanediol, which can then be oxidized to L-lactate and incorporated into glucose. epa.gov
Biological Interactions and Effects
Neurological and Behavioral Alterations in Animal Models
Studies in animal models, particularly rats, have demonstrated that this compound can induce significant neurological and behavioral changes. scielo.brresearchgate.netscielo.br These effects are largely attributed to the resulting cellular hypoxia caused by cyanide. scielo.br
In Wistar rats, oral administration of this compound resulted in a range of neurological symptoms, including convulsions, involuntary muscle contractions, a staggering gait, and impaired motor coordination. scielo.brresearchgate.netscielo.br Long-term administration has been shown to cause alterations in locomotor activity and promote unusual swimming patterns, such as lateral swimming and spinning, in forced swim tests. nih.govelsevier.eselsevier.es
Research involving direct microinjection of this compound into the hippocampus of rats has provided more specific insights. elsevier.es These studies have shown that the hippocampal area CA1 is involved in the motor alterations induced by the compound. elsevier.es For example, intrahippocampal delivery led to decreased motor coordination and, in some cases, hyperactivity. elsevier.es This hyperactivity may be linked to the neurotoxic effects on the hippocampus, potentially impairing the animal's ability to form memories of the environment. elsevier.es Damage to pyramidal neurons in this brain region is known to cause changes in learning, spatial memory, and locomotor abilities. elsevier.es
The observed neurological and behavioral effects are dose-dependent. scielo.br While higher doses can be fatal, animals exposed to lower concentrations may recover from the acute phase, although they may still exhibit these alterations. scielo.brresearchgate.netscielo.br These findings in animal models are relevant to understanding the neurological disorders, such as konzo and tropical ataxic neuropathy, that have been associated with long-term consumption of cyanogenic plants like cassava, from which this compound can be derived. nih.govelsevier.eselsevier.es
Interactive Data Table: Neurological and Behavioral Effects of this compound in Rats
| Effect | Observation | Animal Model |
| General Neurological Symptoms | Convulsions, involuntary muscle contraction, staggering gait, motor coordination disability, prostration, mydriasis. scielo.brresearchgate.netscielo.br | Wistar Rats |
| Motor Activity | Alterations in locomotor activity, hyperactivity. nih.govelsevier.eselsevier.es | Wistar Rats |
| Forced Swim Test | Lateral swimming, spinning behavior. nih.govelsevier.eselsevier.es | Wistar Rats |
| Motor Coordination | Shorter latency to fall on the rotarod test. elsevier.es | Wistar Rats |
Renal and Hepatic Function Impairment Studies
Studies on Wistar rats have demonstrated that this compound can induce dose-dependent impairment of renal and hepatic function. In one study, male Wistar rats were administered this compound at concentrations of 10, 15, and 20 mM/24 hours for 28 days. elsevier.es The results showed a significant increase in the levels of several biomarkers for kidney and liver function. elsevier.es Specifically, there were elevated levels of creatinine, urea, alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST), indicating potential damage to these organs. elsevier.esnih.gov However, glucose and total bilirubin (B190676) levels were not significantly affected. elsevier.esnih.gov
Interactive Data Table: Effect of this compound on Renal and Hepatic Biomarkers in Wistar Rats
| Biomarker | Vehicle Group (Control) | 10 mM ACH Group | 15 mM ACH Group | 20 mM ACH Group |
| Creatinine (mg/dL) | 0.5 ± 0.03 | 0.7 ± 0.04 | 0.9 ± 0.05 | 1.1 ± 0.06 |
| Urea (mg/dL) | 40 ± 2.1 | 55 ± 3.2 | 70 ± 4.5 | 85 ± 5.8 |
| ALT (U/L) | 50 ± 3.5 | 75 ± 4.8 | 100 ± 6.2 | 125 ± 7.9 |
| AST (U/L) | 120 ± 7.1 | 150 ± 8.9 | 180 ± 10.4 | 210 ± 12.3 |
| Glucose (mg/dL) | 100 ± 5.6 | 102 ± 6.1 | 98 ± 5.9 | 105 ± 6.3 |
| Total Bilirubin (mg/dL) | 0.3 ± 0.02 | 0.3 ± 0.02 | 0.3 ± 0.03 | 0.4 ± 0.03 |
Note: Data is presented as mean ± standard deviation. ACH refers to this compound. The data in this table is illustrative and based on the trends reported in the cited literature.
Genotoxicity and Mutagenicity Assessments
This compound has been evaluated for its genotoxic and mutagenic potential in several studies. The available data suggests that this compound is not genotoxic. oecd.org In vitro tests using various strains of Salmonella typhimurium did not show a reproducible positive response for point mutations. nih.govumweltbundesamt.de Similarly, no mutagenic activity was observed in cultured Chinese hamster ovary (CHO) cells. oecd.org
Comparative Toxicity with Other Nitriles and Cyanides
The toxicity of this compound is primarily attributed to its rapid decomposition into hydrogen cyanide (HCN) and acetone, both in vitro and in vivo. nih.govumweltbundesamt.de This behavior distinguishes it from many other aliphatic nitriles, which require hepatic metabolism to release cyanide and exert their toxic effects. epa.gov
A study comparing the acute toxicity of several aliphatic nitriles (acetonitrile, propionitrile, acrylonitrile, n-butyronitrile, malononitrile, and succinonitrile) and sodium cyanide in mice found that only this compound and sodium cyanide caused death within 5 minutes. epa.gov Pretreatment with carbon tetrachloride, a liver toxicant, protected mice against the lethal effects of all the tested nitriles except for this compound, demonstrating that this compound does not require metabolic activation to release its cyanide moiety. epa.gov The intraperitoneal LD50 for this compound in mice is similar to that of its molar equivalent of sodium cyanide. epa.gov
The systemic toxicity of this compound is considered to be due to the free cyanide. umweltbundesamt.de Once absorbed, a dose of this compound behaves in a manner identical to its molar equivalent of absorbed free cyanide. nih.govumweltbundesamt.de
Enzyme-Catalyzed Hydrolysis (e.g., Hydroxynitrile Lyase in plants)
In plants, the enzyme hydroxynitrile lyase (HNL) plays a crucial role in the defense mechanism by catalyzing the cleavage of cyanohydrins, such as this compound, to produce hydrogen cyanide and an aldehyde or ketone. nih.gov Specifically, Hevea brasiliensis hydroxynitrile lyase (HbHNL) catalyzes the cleavage of this compound into hydrogen cyanide and acetone. nih.govacs.org
The catalytic mechanism of HbHNL has been investigated using density functional theory (DFT) calculations. acs.org The reaction proceeds through three main steps:
Deprotonation of a serine residue (Ser80) by a histidine residue (His235), which then abstracts a proton from the hydroxyl group of this compound. acs.org
Cleavage of the C-C bond of this compound, which is the rate-limiting step. acs.org
Protonation of the resulting cyanide ion by the histidine residue. acs.org
A lysine (B10760008) residue (Lys236) is also vital for the reaction, as it helps to lower the energy barrier of the rate-determining step and stabilizes the negatively charged cyanide ion. acs.org The catalytic triad (B1167595) of serine-histidine-aspartate is a common feature in the α/β-hydrolase family of enzymes, to which some HNLs belong. nih.gov However, the specific active site environment determines whether the enzyme functions as a hydrolase or a lyase. nih.gov
Research on Antineoplastic and Anthelmintic Properties
Some studies have suggested that cassava, which contains the cyanogenic glycoside linamarin (B1675462) that metabolizes to this compound, possesses antineoplastic and anthelmintic properties. scielo.brresearchgate.netibict.brscite.ai However, the research specifically investigating these properties for isolated this compound is limited and the primary focus of toxicological studies remains on its adverse effects. The potential therapeutic applications are an area that warrants further investigation, though the inherent toxicity of the compound presents a significant challenge.
Research on Acute and Chronic Exposure Effects
Inhalation exposure studies in animal models, primarily rats, have been conducted to assess the acute and chronic effects of this compound. In a 28-day inhalation study, Sprague-Dawley rats were exposed to this compound for 6 hours/day, 5 days/week. oecd.org At concentrations of 29.9 ppm and 59.6 ppm, signs of irritation such as red nasal discharge, encrustations, and breathing difficulties were observed. oecd.org At the highest concentration (59.6 ppm), deaths associated with signs of anoxia/hypoxia occurred in some animals after the first exposure. oecd.org No adverse effects were seen at 9.2 ppm. oecd.org
Another study reported an LC40 (the concentration lethal to 40% of the test animals) of 51.8 ppm for a 2-hour exposure in rats. umweltbundesamt.de In mice, exposure to 62.5 ppm for 4 hours resulted in the death of two out of six animals, while all six mice died at 125 ppm. oecd.orgumweltbundesamt.de These studies highlight the significant acute toxicity of inhaled this compound, with a steep dose-response curve for lethality. oecd.org The toxic effects are consistent with cyanide poisoning, as this compound readily decomposes to hydrogen cyanide. nih.gov
Interactive Data Table: Acute Inhalation Toxicity of this compound in Animal Models
| Animal Model | Exposure Concentration (ppm) | Exposure Duration | Observed Effects |
| Rat (Sprague-Dawley) | 9.2 | 6 h/d, 5 d/wk for 28 d | No effects observed. oecd.org |
| Rat (Sprague-Dawley) | 29.9 | 6 h/d, 5 d/wk for 28 d | Eye/nose irritation, breathing difficulties. oecd.org |
| Rat (Sprague-Dawley) | 59.6 | 6 h/d, 5 d/wk for 28 d | Deaths, anoxia/hypoxia signs, irritation. oecd.org |
| Rat | 51.8 | 2 hours | LC40. umweltbundesamt.de |
| Mouse | 62.5 | 4 hours | 2 out of 6 deaths. oecd.orgumweltbundesamt.de |
| Mouse | 125 | 4 hours | 6 out of 6 deaths. oecd.orgumweltbundesamt.de |
Dermal and Oral Exposure Studies in Animal Models
The acute toxicity of this compound has been consistently demonstrated across various animal models through both dermal and oral routes of exposure. Studies indicate that it is readily absorbed through the skin, and this serves as a primary route of exposure. scbt.com Animal and human incidents have shown that this compound is easily absorbed dermally. scbt.com
Oral administration studies have established lethal dose (LD50) values in several species. For instance, the oral LD50 in rats is reported as 15.8 mg/kg, while for rabbits, it is 13.5 mg/kg. scbt.comfishersci.be In guinea pigs, the oral LD50 is even lower at 9 mg/kg. t3db.ca These values highlight the compound's high acute toxicity when ingested. Animal experiments suggest that ingestion of less than 5 grams could be fatal or cause serious harm to an individual. scbt.com
Dermal exposure studies also reveal significant toxicity. In rabbits, the dermal LD50 is 17 mg/kg. fishersci.bet3db.ca An acute dermal toxicity study in New Zealand White rabbits, following a method equivalent to OECD TG 402, determined a combined dermal LD50 of 16 mg/kg. europa.eu Clinical signs of toxicity observed in this study after a 24-hour dermal exposure included lethargy, labored breathing, and convulsions. europa.eu It is noted that even with no initial irritation upon contact, a brown discoloration of the skin may appear. scbt.com
Inhalation exposure studies in rats have also been conducted. In one study, exposure to 62.5 ppm for 4 hours resulted in the death of two out of six rats, while all six rats died at a concentration of 125 ppm. europa.euoecd.org Another study reported that the maximum time rats could be exposed to a saturated vapor of about 1,300 ppm without any deaths was 5 minutes. europa.eunih.gov
The toxic effects observed in animal models are largely attributed to the decomposition of this compound into acetone and hydrogen cyanide. nih.govresearchgate.netnih.govresearchgate.net This dissociation can occur spontaneously in the presence of water or an alkaline environment, such as perspiration on the skin. scbt.comnih.gov
Acute Toxicity of this compound in Animal Models
| Species | Route of Exposure | LD50/LC50 | Reference |
|---|---|---|---|
| Rat | Oral | 15.8 mg/kg | fishersci.be |
| Rabbit | Oral | 13.5 mg/kg | scbt.com |
| Guinea Pig | Oral | 9 mg/kg | t3db.ca |
| Rabbit | Dermal | 17 mg/kg | fishersci.bet3db.ca |
| New Zealand White Rabbit | Dermal | 16 mg/kg | europa.eu |
| Mouse | Intraperitoneal | 1 mg/kg | scbt.com |
| Rat | Inhalation (4h) | LC50 > 62.5 ppm | europa.euoecd.org |
Occupational Exposure Assessments and Health Outcomes
Occupational exposure to this compound can lead to a range of health effects, from mild irritation to life-threatening poisoning. nih.gov The primary routes of occupational exposure are inhalation and dermal contact. scbt.comilo.orgmp.gov.in Fatalities and severe intoxication have been documented in workers following accidental inhalation and skin contact. nih.gov
Initial symptoms of mild exposure can include headache, dizziness, weakness, nausea, vomiting, and irritation of the eyes, nose, and throat. nih.govnj.gov Workers exposed to this compound by inhalation may also experience listlessness, difficulty breathing, rapid or irregular heartbeat, and tightness in the chest. scbt.com High exposure can lead to sudden death, with preceding symptoms such as weakness, confusion, and pounding of the heart. nj.gov
Given that the toxic effects of this compound are due to the release of cyanide, studies on occupational exposure to cyanide are relevant. nih.gov In a study of former employees at a silver reclaiming facility who were chronically exposed to airborne cyanide, the most frequent symptoms reported were headache, dizziness, and nausea. nih.gov However, in a cyanide salt production factory where cyanide levels were maintained between 1 and 3 ppm, workers were generally as healthy as their non-exposed counterparts. oecd.org
Long-term or repeated exposure to cyanides and certain nitriles may interfere with iodine uptake by the thyroid gland, potentially leading to its enlargement. scbt.comnj.gov This is due to the metabolic conversion of the cyanide moiety to thiocyanate. scbt.com There have also been reports of muscle weakness in workers, such as electroplaters, after long-term exposure to low levels of cyanide, though detailed information is limited. oecd.org Concerns have also been raised about potential damage to the optic nerves from low-level, long-term exposure. scbt.com
Due to the significant health risks, occupational exposure limits have been established. The American Conference of Governmental Industrial Hygienists (ACGIH) recommends a ceiling limit of 5 mg/m³ (as Cyanide), which should not be exceeded at any time. nj.gov It is also noted that skin contact can lead to overexposure even if air levels are below the recommended limits. nj.gov
Reported Health Outcomes from Occupational Exposure to this compound and Cyanide
| Exposure Type | Health Outcome | Reference |
|---|---|---|
| Mild this compound Exposure | Headache, dizziness, weakness, nausea, vomiting, irritation of eyes, nose, and throat | nih.gov |
| Inhalation of this compound | Dizziness, headache, listlessness, difficulty breathing, rapid or irregular heartbeat, chest tightness, loss of consciousness | scbt.com |
| High this compound Exposure | Sudden death | nj.gov |
| Chronic Cyanide Exposure | Potential for thyroid enlargement | scbt.comnj.gov |
Forensic Toxicological Analysis in Fatal Poisoning Cases
Forensic investigations of fatal poisonings involving this compound are complex due to the compound's instability. This compound readily decomposes into acetone and the highly toxic hydrogen cyanide (HCN), especially in the presence of water. researchgate.netnih.govresearchgate.netnih.gov This decomposition is a critical factor in the toxicological analysis.
In fatal poisoning cases, the diagnosis often relies on the detection and quantification of both acetone and cyanide in biological samples. nih.govresearchgate.netscispace.com The analysis of these two substances is essential for confirming this compound poisoning, as there are often no specific and reliable autopsy findings. nih.govresearchgate.netscispace.com Autopsy findings may include non-specific signs such as bright reddish-purple hypostasis and mild pulmonary edema. researchgate.netnih.govoup.com
Several case reports highlight the forensic approach to such fatalities. In one case of intentional ingestion, a young woman was found deceased. Toxicological analysis revealed high concentrations of both acetone and cyanide in her blood and gastric contents. researchgate.netnih.gov The whole-body distribution of acetone and cyanide was found to be similar, with the highest concentrations in the lungs, followed by the heart and then the liver. researchgate.net
In another report detailing two fatalities from a traffic accident involving this compound, the postmortem blood cyanide concentrations were 4.22 µg/ml and 4.07 µg/ml. nih.govresearchgate.netscispace.com These cases underscore the importance of toxicological analysis in determining the cause of death when this compound exposure is suspected.
A literature review of cyanide poisoning cases between 2000 and 2020, which included 28 subjects, provides a broader context for the forensic findings in such poisonings. nih.govresearchgate.netscispace.com The review compiled data on age, sex, cause of poisoning, autopsy findings, and blood cyanide concentrations. scispace.com
The analytical methods employed in these forensic cases often involve gas chromatography-mass spectrometry (GC-MS) to quantify acetone and cyanide in various bodily fluids and organs. researchgate.net In some instances, a Prussian blue reaction test has been used to detect cyanide in heart blood and gastric contents. oup.com
Forensic Toxicological Findings in this compound Fatalities
| Case Description | Key Toxicological Findings | Analytical Methods | Reference |
|---|---|---|---|
| Intentional ingestion by a young woman | High concentrations of acetone (0.63 mg/mL) and cyanide (17.99 mM) in blood; Acetone (9.76 mg/mL) and cyanide (472.44 mM) in gastric contents. | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |
| Two fatalities from a traffic accident | Postmortem blood cyanide concentrations of 4.22 µg/ml and 4.07 µg/ml. | Not specified in abstract | nih.govresearchgate.netscispace.com |
Environmental Fate and Ecotoxicological Investigations
Environmental Partitioning and Distribution
The environmental distribution of acetone (B3395972) cyanohydrin is largely dictated by its physicochemical properties and its rapid dissociation in aqueous environments. oecd.org Due to its high reactivity, modeling environmental levels is not considered appropriate, and no measurements of the compound in the environment have been reported. oecd.org
When released into water, acetone cyanohydrin is miscible and dissociates quickly into acetone and hydrogen cyanide. oecd.org This rapid dissociation means that significant adsorption to sediment and suspended solids is not expected. oecd.org Similarly, its low potential for bioconcentration, suggested by a low estimated bioconcentration factor (BCF) of 3, indicates it is not likely to accumulate in aquatic organisms. nih.govscbt.com
If released to the atmosphere, this compound is expected to exist almost entirely in the vapor phase due to its vapor pressure of 1.1 mm Hg at 25°C. nih.gov In moist soil, volatilization is not anticipated to be a significant process due to its low Henry's Law constant and rapid dissociation. scbt.com However, from dry soil surfaces, volatilization is an expected fate process. nih.gov An estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 1 suggests very high mobility in soil, but its rapid hydrolysis in moist conditions will be the dominant process. nih.gov
Degradation Pathways in Environmental Compartments
The degradation of this compound in the environment occurs through several key pathways, including hydrolysis, biodegradation, and atmospheric photooxidation.
The primary degradation pathway for this compound in aquatic systems is hydrolytic decomposition. It rapidly dissociates into acetone and hydrogen cyanide. oecd.orgjodrugs.com The rate of this dissociation is pH-dependent, with the half-life decreasing as the pH increases. oecd.orgnih.gov For instance, the half-life of a 0.1% solution has been calculated to be 57 minutes at a pH of 4.9, 28 minutes at a pH of 6.3, and 8 minutes at a pH of 6.8. oecd.orgnih.gov At a neutral pH of 7.02 and 26°C, a hydrolysis rate constant of 4.47 per hour was observed, corresponding to a half-life of just 9 minutes. nih.gov This rapid breakdown means that any environmental impact is more likely to be associated with its degradation products, hydrogen cyanide and acetone. oecd.org
Hydrolysis Half-life of this compound at Various pH Levels
| pH | Half-life (minutes) |
|---|---|
| 4.9 | 57 |
| 6.3 | 28 |
| 6.8 | 8 |
| 7.02 | 9 |
Information on the direct biodegradation of this compound is limited. oecd.org However, due to its rapid dissociation, the biodegradation of its components, acetone and hydrogen cyanide, is more relevant. oecd.org Acetone is readily biodegradable. inchem.org Hydrogen cyanide can be completely degraded by activated sludge at concentrations below 60 mg/L. oecd.org One study indicated that this compound was only partially biodegradable by activated sludge. oecd.org Another study using a Japanese MITI test with activated sludge found a 53-64% theoretical BOD, classifying it as readily biodegradable, though this may have been influenced by the acetone hydrolysis product. nih.gov It has been noted that the presence of hydrogen cyanide might decrease the biodegradation rate compared to acetone alone. nih.gov
When released into the atmosphere, this compound is expected to exist primarily in the vapor phase. nih.gov It is susceptible to degradation by photochemically-produced hydroxyl radicals. oecd.orgscbt.com The calculated rate constant for this vapor-phase reaction is 0.408 x 10⁻¹² cm³/molecule-second at 25°C. oecd.org This corresponds to an atmospheric half-life of approximately 39 days, assuming an atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals per cm³. oecd.orgscbt.com Another estimate suggests a half-life of 14 days for this reaction. nih.gov
Biodegradation in Water and Soil (e.g., Activated Sludge, Microbial Degradation of Cyanide)
Ecotoxicity to Aquatic Organisms
The toxicity of this compound to aquatic organisms is primarily attributed to the hydrogen cyanide formed upon its dissociation. oecd.orgoecd.org Hydrogen cyanide readily penetrates the membranes of aquatic organisms and inhibits respiration. oecd.orgoecd.org Therefore, any potential environmental issues are more likely to be caused by cyanide than the parent compound. oecd.orgoecd.org
The substance is considered very toxic to aquatic organisms. ilo.org Acute toxicity data for several species are available:
Acute Ecotoxicity of this compound to Aquatic Organisms
| Species | Endpoint | Concentration (mg/L) | Exposure Time (hours) |
|---|---|---|---|
| Rainbow trout (Oncorhynchus mykiss) | LC50 | 0.22 | 96 |
| Bluegill (Lepomis macrochirus) | LC50 | 0.57 - 0.597 | 96 |
| Inland silverside (Menidia beryllina) | LC50 | 0.5 | 96 |
| Northern squawfish (Ptychocheilus oregonensis) | LC50 | 10 | - |
| Daphnia magna | EC50 | 0.13 | 48 |
| Alga (Ankistrodesmus falcatus) (tested with potassium cyanide) | EC50 | 1.25 | - |
Environmental Monitoring and Risk Assessment Methodologies
There are no data available on the measured environmental concentrations of this compound. oecd.orgoecd.org This is due to its high reactivity, its use as an intermediate in enclosed systems, and the tight controls on its release. oecd.orgoecd.org Consequently, modeling environmental concentrations is not considered appropriate. oecd.org
Risk assessment for this compound focuses on the potential for exposure to its dissociation product, hydrogen cyanide. oecd.org Given its rapid breakdown and controlled use, it is considered unlikely that the Predicted No-Effect Concentration (PNEC) for this compound would be reached in the environment. oecd.orgoecd.org Therefore, under current production and use conditions, this compound is believed to present a low risk to the environment. oecd.orgoecd.org Monitoring efforts, if necessary, would likely focus on detecting hydrogen cyanide, for which various analytical methods exist. nih.gov
Analytical Methodologies for Acetone Cyanohydrin
The accurate quantification of acetone (B3395972) cyanohydrin is critical for monitoring workplace exposure, assessing toxicological effects, and environmental protection. Due to its inherent instability, especially in the presence of water, analytical methods must be carefully selected and executed. Methodologies often focus on the parent compound or its primary decomposition products, acetone and hydrogen cyanide.
Industrial Significance and Process Research
Global Production Trends and Market Dynamics
The global market for acetone (B3395972) cyanohydrin is experiencing robust growth, primarily driven by its essential role as a chemical intermediate. researchandmarkets.com Its market dynamics are intrinsically linked to the performance of its key end-use industries, including automotive, construction, electronics, and agrochemicals. dataintelo.commarketresearchintellect.com
The primary driver for the acetone cyanohydrin market is the substantial and growing demand for methyl methacrylate (B99206) (MMA), which is subsequently used to produce polymethyl methacrylate (PMMA) plastics. dataintelo.compersistencemarketresearch.com PMMA is a lightweight, shatter-resistant thermoplastic widely used as a glass alternative in various sectors. dataintelo.com The increasing use of lightweight materials in the automotive industry to enhance fuel efficiency and the expansion of the construction and electronics sectors are significant factors propelling the demand for PMMA, and consequently, this compound. dataintelo.commarketresearchintellect.com
Geographically, the Asia-Pacific region, led by China, represents the largest and fastest-growing market for this compound. dataintelo.compersistencemarketresearch.com This dominance is attributed to the region's strong industrial base, significant manufacturing and construction activities, and rising urbanization. marketresearchintellect.com European countries like Germany and the UK also represent major consumers, driven by the MMA and agrochemical industries. persistencemarketresearch.com While North America is a significant market, growth may be constrained by environmental and health regulations due to the hazardous nature of the compound. persistencemarketresearch.com
Market analysts project continued expansion for this compound, with market size estimates and compound annual growth rates (CAGR) reflecting a positive outlook. dataintelo.commarketresearchintellect.comexpertmarketresearch.com Innovations aimed at more sustainable and efficient production methods, often referred to as green chemistry initiatives, are also shaping the market's future. researchandmarkets.commarketresearchintellect.com
Global this compound Market Projections
| Report Source | Base Year & Value | Forecast Year & Value | CAGR |
|---|---|---|---|
| Dataintelo dataintelo.com | 2023, ~$3.5 Billion | 2032, ~$5.1 Billion | 4.2% (2024-2032) |
| Anonymous Source expertmarketresearch.com | 2024, $1.26 Billion | 2034, $2.30 Billion | 6.20% (2025-2034) |
| Anonymous Source marketresearchintellect.com | 2024, $1.5 Billion | 2033, $2.3 Billion | 6.2% (2026-2033) |
| Market Research Intellect marketresearchintellect.com | - | - | ~4-5% (over the next decade) |
Process Optimization in Methyl Methacrylate Production
This compound is a cornerstone intermediate in one of the most established commercial routes for producing methyl methacrylate (MMA), commonly known as the this compound (ACH) process. ub.eduecoinvent.org This process begins with the reaction of acetone and hydrogen cyanide to form this compound. persistencemarketresearch.com Subsequently, the this compound is treated with excess concentrated sulfuric acid to produce methacrylamide (B166291) sulfate (B86663). ub.edu The final stage involves a hydrolysis-esterification reaction of the methacrylamide sulfate with methanol (B129727), which yields MMA and ammonium (B1175870) bisulfate as a significant byproduct. ub.edu
While the ACH process is a mature and widely used technology, a major drawback is the generation of a substantial amount of ammonium bisulfate waste, approximately 1.5 tons for every ton of MMA produced. ub.edu This byproduct has low value and presents significant disposal challenges, driving research into process optimization and more sustainable alternatives. ub.edu
Efforts to optimize the traditional ACH process focus on improving efficiency and managing waste streams. Key optimization strategies include:
Sulfuric Acid Regeneration: To mitigate the high consumption and cost of sulfuric acid, facilities can incorporate a sulfuric acid regeneration plant. ecoinvent.org This allows for the recycling of the acid from the ammonium bisulfate byproduct, reducing both raw material costs and waste. ecoinvent.org
Byproduct Conversion: Another optimization involves converting the ammonium bisulfate byproduct into a more marketable product. ecoinvent.org By reacting it with ammonia (B1221849), ammonium sulfate can be produced, which has value as a fertilizer. ecoinvent.org
Researchers and chemical companies have also developed alternative production routes for MMA that avoid the use of highly toxic hydrogen cyanide and the generation of sulfate waste. ub.edumdpi.comcore.ac.uk These newer "green" processes, such as those based on the direct methylation of isobutylene, aim to simplify the process flow, reduce energy consumption, and lower both operating and investment costs, making them more competitive against the traditional ACH route. mdpi.comresearchgate.net
Waste Management and Detoxification Strategies for this compound Effluents
The management of waste streams containing this compound is critical due to the compound's inherent toxicity and instability. This compound readily decomposes, especially in the presence of water or at an elevated pH, to release highly toxic hydrogen cyanide (HCN) and acetone. scbt.comnih.gov This reactivity makes its effluents a significant environmental and health hazard. scbt.comabdurrahmanince.net Effluents can be particularly harmful to aquatic life and microorganisms in wastewater treatment systems. scbt.com
Regulatory frameworks classify this compound and its residues as hazardous waste, mandating strict handling, treatment, and disposal protocols. scbt.comabdurrahmanince.net Standard industrial waste management strategies for these effluents include:
Containment: Spills must be immediately contained with inert materials like sand or earth to prevent entry into sewers or waterways. scbt.com
Incineration: Controlled incineration in accordance with federal and state regulations is a common disposal method for waste this compound that cannot be recycled. abdurrahmanince.net
Specialized Water Treatment: Dilute effluents may be sent to approved water treatment facilities. abdurrahmanince.net These facilities often employ a specific pretreatment step to remove cyanides before the effluent enters the main biological treatment plant. oecd.org All waste must be handled in compliance with local, state, and federal regulations. scbt.com
Beyond standard disposal, research has focused on detoxification methods to break down the toxic components in the effluents. These strategies often leverage biological and chemical processes:
Bioremediation: Certain microorganisms, such as those from the Pseudomonas and Rhodococcus genera, have demonstrated the ability to biodegrade cyanide. researchgate.net These microbes can utilize cyanide as a source of nitrogen and carbon, converting it into less toxic substances like ammonia and carbon dioxide. researchgate.net Fungi, including strains of Fusarium, have also been shown to be effective in decontaminating cyanide-containing water. researchgate.net
Enzymatic Degradation: The detoxification process can be enzymatic. For instance, the enzyme linamarase hydrolyzes cyanogenic glycosides into this compound, and a second enzyme, hydroxynitrile lyase, can then dissociate the this compound into HCN and a ketone. researchgate.net Cyanide hydratases are another class of enzymes considered for a milder approach to wastewater decyanation, as they convert free cyanide into the much less toxic formamide. researchgate.net
Chemical Hydrolysis: The inherent instability of this compound can be used in treatment. Adjusting the pH to alkaline conditions accelerates the decomposition into cyanide, which can then be captured and treated. researchgate.net
These detoxification methods, particularly bioremediation, are part of a broader trend toward green chemistry, aiming to minimize the environmental footprint of chemical manufacturing processes. numberanalytics.com
Future Research Directions
Development of Novel and Greener Synthetic Routes
The traditional synthesis of acetone (B3395972) cyanohydrin involves the use of highly toxic hydrogen cyanide, prompting research into safer and more environmentally friendly alternatives. plaschina.com.cn A significant area of future research is the development of bio-based and more efficient synthetic pathways. imarcgroup.com
Current and future research efforts include:
Bio-based Feedstocks: Investigating the use of renewable resources, such as biomass, to replace petrochemicals in the production of acetone cyanohydrin. marketresearchintellect.com This approach aims to reduce the reliance on fossil fuels and lower the carbon footprint of the manufacturing process. marketresearchintellect.com
Alternative Cyanide Sources: Research into utilizing safer cyanide sources, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), ethyl cyanoformate, and this compound itself as a cyanating agent in various reactions, is gaining traction. researchgate.netbeilstein-journals.org For instance, a catalyst-free Strecker reaction in water using this compound as the cyanide source has been developed, offering a simple and efficient protocol. researchgate.net
| Approach | Description | Potential Advantages | Key Research Areas |
|---|---|---|---|
| Bio-based Production | Utilizing renewable resources like biomass instead of petrochemicals. marketresearchintellect.com | Reduced fossil fuel dependency, lower emissions. marketresearchintellect.com | Development of efficient conversion pathways from biomass. |
| Solvent-Free Methods | Conducting synthesis without the use of traditional organic solvents. marketresearchintellect.com | Reduced waste, improved process efficiency. marketresearchintellect.com | Catalyst development for solid-state or neat reactions. |
| Advanced Recycling | Reintroducing waste by-products back into the production cycle. marketresearchintellect.com | Minimized waste, circular economy. marketresearchintellect.com | Development of efficient separation and purification technologies for by-products. |
| Alternative Cyanide Sources | Using less hazardous cyanide-donating compounds. researchgate.netbeilstein-journals.org | Enhanced safety, reduced toxicity concerns. | Screening and optimization of new cyanating agents. |
Advanced Catalysis for Selective Transformations
Innovations in catalysis are pivotal for improving the sustainability and efficiency of this compound production and its subsequent chemical transformations. marketresearchintellect.com Research is focused on developing new catalysts that offer higher efficiency and selectivity.
Key areas of advancement include:
Phase Transfer Catalysis: The development of novel phase transfer catalysts, such as cupreidinium salts, has shown promise for asymmetric conjugate additions of cyanide using this compound. nih.gov This method is particularly valuable for its potential in practical, industrial-scale asymmetric synthesis. nih.gov
Homogeneous Catalysis: While the hydration of cyanohydrins can be challenging due to their decomposition and the deactivation of metal catalysts by hydrogen cyanide, recent progress has been made. acs.org For example, a palladium-catalyzed transfer hydration of cyanohydrins to α-hydroxyamides has been developed, operating under mild conditions. acs.org
Heterogeneous Catalysis: The use of supported catalysts, such as Fe(II) phthalocyanine (B1677752) on a polymer support, is being explored for oxidative cyanation reactions, offering benefits of high yields and selectivity. researchgate.net
Comprehensive Mechanistic Studies of Biological Interactions
Understanding the precise mechanisms by which this compound interacts with biological systems is crucial. It is known to behave as a molar equivalent of cyanide both in vitro and in vivo. nih.gov Its toxicity is primarily attributed to the release of cyanide, which inhibits cytochrome c oxidase in the electron transport chain. t3db.ca
Future research will likely focus on:
Enzymatic Interactions: Detailed structural and kinetic studies of how this compound and its decomposition products interact with key enzymes. For instance, X-ray crystallography has been used to study the complex of a mutant hydroxynitrile lyase with this compound to elucidate the mechanism of cyanogenesis. nih.gov
Cellular and Systemic Effects: Investigating the downstream effects of this compound exposure at the cellular and organismal levels. Studies have shown that it can cause neurological symptoms and liver damage in animal models. scielo.br Further research is needed to fully understand the dose-response relationships and the potential for long-term effects.
Metabolite Analysis: Identifying and quantifying the metabolites of this compound in biological systems is essential for diagnosing exposure and understanding its toxicokinetics. researchgate.net
Refined Environmental Fate Modeling and Ecotoxicological Assessments
This compound is highly reactive and rapidly dissociates in water to acetone and hydrogen cyanide, which largely dictates its environmental fate. oecd.orgnih.gov It is considered very toxic to aquatic organisms.
Future research priorities in this area include:
Degradation Pathways: While it is known that this compound rapidly dissociates, more detailed studies on its degradation under various environmental conditions (e.g., different pH, temperature, presence of microorganisms) are needed. nih.govscbt.com
Ecotoxicity Studies: Conducting more comprehensive ecotoxicological assessments on a wider range of organisms, including chronic toxicity studies, is necessary to better understand its long-term environmental impact. oecd.org Currently, there is a lack of data on its toxicity to algae. oecd.org
Environmental Modeling: Developing more sophisticated models to predict the environmental concentrations and fate of this compound and its dissociation products, although this is challenging due to its high reactivity and controlled use. oecd.org
| Organism | Test | Result | Reference |
|---|---|---|---|
| Daphnia magna (Water Flea) | 48h LC50 | 0.13 mg/L | oecd.org |
| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 (static) | 0.22 mg/L | |
| Lepomis macrochirus (Bluegill) | 96h LC50 (static) | 0.42 mg/L |
Enhanced Analytical Techniques for Trace Detection and Metabolites
The development of sensitive and reliable analytical methods is essential for monitoring this compound in various matrices and for studying its metabolism.
Future directions in analytical chemistry include:
Improved Sensitivity: Developing methods with lower detection limits to accurately measure trace amounts of this compound and its metabolites in environmental and biological samples. A sensitive picrate (B76445) method has been developed to determine total cyanide and this compound content in food matrices. researchgate.net
Chromatographic Methods: Refining gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods for the separation and quantification of this compound. NIOSH Method 2506, for example, uses GC with a nitrogen-phosphorus detector for air sampling. nih.govkeikaventures.comkeikaventures.com
Metabolite Identification: Employing advanced techniques like mass spectrometry coupled with chromatography to identify and characterize novel metabolites of this compound, providing deeper insights into its biological transformation. researchgate.net
Q & A
Basic: What are the standard laboratory methods for synthesizing acetone cyanohydrin, and how do reaction conditions influence yield?
Answer: this compound is synthesized via the base-catalyzed addition of hydrogen cyanide (HCN) to acetone. Key methodologies include:
- Catalytic method : Using anhydrous HCN and acetone with a basic catalyst (e.g., KOH, KCN) at controlled temperatures (0–20°C) to minimize decomposition .
- Sulfite displacement : Reacting acetone with sodium bisulfite to form an adduct, followed by cyanide substitution .
- Enzymatic routes : Utilizing hydroxynitrile lyase (HNL) from cassava roots to catalyze cyanohydrin formation, though this is less common in lab settings .
Critical factors : pH (neutral to slightly basic), temperature (low to moderate), and anhydrous conditions to prevent hydrolysis. Yield optimization requires real-time monitoring of HCN concentration and catalyst activity .
Advanced: How can researchers design experiments to evaluate differential rhodanese activity in tumor vs. normal cells when studying this compound’s cytotoxicity?
Answer:
Cell line selection : Use paired tumor/normal cell models (e.g., Ehrlich ascites tumor cells vs. human lymphocytes) .
Exposure protocols : Treat cells with graded this compound concentrations (0.5–30 µg/mL) and varying incubation times (1–24 hrs) to assess dose- and time-dependent effects .
Rhodanese assay : Quantify enzyme activity via spectrophotometric measurement of thiocyanate formation from cyanide and thiosulfate .
Cyanide release analysis : Measure intracellular cyanide levels using microdiffusion techniques or fluorescent probes to correlate with cytotoxicity .
Key finding : Tumor cells exhibit lower rhodanese activity, leading to cyanide accumulation and selective cytotoxicity (e.g., 100% tumor cell death at 30 µg/mL vs. ≤30% in lymphocytes) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, chemical-resistant clothing, and eye protection. Use fume hoods for all procedures .
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at ≤4°C to inhibit decomposition. Avoid contact with acids, bases, or oxidizers .
- Emergency measures : Neutralize spills with alkaline solutions (e.g., 10% NaOH) to convert HCN to less toxic thiocyanate. Ventilate areas immediately .
Note : Monitor workplace air for HCN using gas detectors, as this compound decomposes at room temperature .
Advanced: How can researchers resolve contradictions in cytotoxicity data, such as non-significant effects at low concentrations or short incubation times?
Answer:
- Time-course analysis : Extend incubation periods to 24+ hours to detect cumulative cyanide toxicity, especially at ≤2 µg/mL .
- Statistical rigor : Apply ANOVA with Bonferroni correction for multiple comparisons (e.g., p<0.05 threshold) to address variability in lymphocyte responses .
- Mechanistic validation : Use inhibitors of rhodanese (e.g., disulfiram) to confirm enzyme-mediated resistance in normal cells .
Example : At 0.5 µg/mL, lymphocyte mortality was insignificant at 4 hrs (p>0.05) but reached 30% at 24 hrs, highlighting time-dependent effects .
Basic: What analytical techniques are used to quantify this compound and its decomposition products in vitro?
Answer:
- Chromatography : HPLC with UV detection (λ=210 nm) for intact cyanohydrin; GC-MS for acetone and HCN byproducts .
- Colorimetric assays : König reaction for cyanide quantification via spectrophotometric detection of benzidine derivatives .
- Membrane integrity tests : Trypan blue exclusion to measure cell viability post-exposure .
Advanced: How does the environmental mobility of this compound impact its use in ecotoxicology studies?
Answer:
- Hydrolysis kinetics : At pH 7 and 26°C, this compound hydrolyzes to HCN and acetone with a half-life of 9 minutes .
- Soil mobility : Low soil adsorption (Koc=1) necessitates containment to prevent groundwater contamination. Use soil columns to model leaching potential .
- Biotransformation : Assess microbial degradation in activated sludge systems (53–64% BOD in 4 weeks) to predict environmental persistence .
Advanced: What methodologies optimize this compound’s application as a cyanide donor in organic synthesis?
Answer:
- In situ HCN generation : Use RuCl3/H2O2 catalytic systems for oxidative cyanation of amines, achieving >90% yield of α-aminonitriles .
- Solubility advantage : Leverage this compound’s organic solubility for homogeneous reactions, avoiding aqueous NaCN limitations .
- Controlled addition : Employ syringe pumps for gradual cyanide release, minimizing side reactions (e.g., polymerization) .
Basic: How is this compound’s role in natural cyanogenesis studied, particularly in cassava?
Answer:
- Enzyme assays : Isolate HNL from cassava roots to measure its catalysis of this compound decomposition to HCN .
- Field sampling : Analyze cyanide levels in cassava tubers using ion-selective electrodes, correlating with post-harvest processing methods .
- Transcriptomics : Quantify HNL mRNA in roots/stems via qPCR to explain tissue-specific cyanide accumulation .
Advanced: What strategies improve the reproducibility of in vitro cytotoxicity studies involving this compound?
Answer:
- Standardized cell lines : Use authenticated cultures (e.g., ATCC-certified Ehrlich cells) to minimize genetic drift .
- pH control : Maintain media pH ≤6.5 to stabilize this compound and prevent premature HCN release .
- Data normalization : Express results as % viability relative to untreated controls and solvent-only blanks .
Advanced: How can computational modeling predict this compound’s reactivity in novel chemical systems?
Answer:
- DFT calculations : Model transition states for HCN release using software like Gaussian to predict decomposition pathways .
- QSAR models : Correlate cyanohydrin structure (e.g., substituent effects) with toxicity using descriptors like logP and electron-withdrawing capacity .
- Kinetic simulations : Apply Arrhenius equations to extrapolate hydrolysis rates across temperatures and pH conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
